

The Physicochemical Properties of N-Lauroyl-Llysine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

N-Lauroyl-L-lysine is a derivative of the essential amino acid L-lysine and the saturated fatty acid lauric acid. This amphiphilic molecule, possessing both a hydrophilic amino acid head and a lipophilic fatty acid tail, has garnered significant interest across the pharmaceutical, cosmetic, and biotechnology sectors. Its biocompatibility, unique self-assembly properties, and favorable safety profile make it a versatile ingredient in a range of applications, from advanced drug delivery systems to high-performance cosmetics. This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Lauroyl-L-lysine**, complete with experimental protocols and visual representations of its synthesis and application workflows.

Core Physicochemical Data

The fundamental physicochemical properties of **N-Lauroyl-L-lysine** are summarized in the tables below. These values are critical for understanding its behavior in various formulations and biological systems.

General and Chemical Properties



Property	Value	Source(s)
Chemical Name	(2S)-6-amino-2- (dodecanoylamino)hexanoic acid	[1]
Synonyms	Nα-Lauroyl-L-lysine, Lauroyl lysine	[1][2]
CAS Number	52315-75-0	[3]
Molecular Formula	C18H36N2O3	[3]
Molecular Weight	328.49 g/mol	[3]
Appearance	White to off-white powder	[4]

Physical and Thermodynamic Properties

Property	Value	Source(s)
Melting Point	229-231 °C	[4][5]
Boiling Point (Predicted)	528.0 ± 45.0 °C	[5][6]
Density (Predicted)	0.994 ± 0.06 g/cm ³	[5][6]
pKa (Predicted)	2.53 ± 0.24	[5][6]
logP (Predicted)	3.89	[7]

Solubility Profile



Solvent	Solubility	Source(s)
Water	Insoluble	[4][8]
Organic Solvents	Generally insoluble	[4]
Strong Acids (e.g., HCl)	Soluble	[4]
Strong Bases (e.g., NaOH)	Soluble	[4]
Dimethyl Sulfoxide (DMSO)	Sparingly soluble; solubility can be increased with pH adjustment and ultrasonication	[9][10]

Experimental Protocols

Detailed methodologies for the synthesis of **N-Lauroyl-L-lysine** and the determination of its key physicochemical properties are provided below.

Synthesis of N-Lauroyl-L-lysine

The synthesis of **N-Lauroyl-L-lysine** can be achieved through the acylation of L-lysine with lauric acid. A common laboratory-scale method involves a two-step process.[4]

Step 1: Preparation of the Lysine Laurate Intermediate

- Combine L-lysine concentrate (e.g., 56%), lauric acid (or a laurate salt), and methanol in a reaction vessel. The molar ratio of laurate to lysine should be approximately 1:1.
- Heat the mixture to its reflux temperature (around 65 °C) and maintain reflux for 5 to 8 hours with continuous stirring.
- After the reaction is complete, cool the mixture first to approximately 20 °C and then further to 0 °C to precipitate the lysine laurate salt.
- Isolate the intermediate salt via filtration or centrifugation.
- Dry the collected lysine laurate salt. The methanol from the filtrate can be recovered through distillation.



Step 2: Synthesis of the Crude N-Lauroyl-L-lysine Product

- Mix the dried lysine laurate intermediate with trimethylbenzene in a mass ratio of approximately 1:5.
- Gradually heat the mixture to 110 °C to distill off any remaining methanol.
- Continue to increase the temperature to 170-180 °C at a rate of about 10 °C per hour.
- Maintain reflux at this temperature, removing the water byproduct using a water knockout drum until the reaction is complete.
- Cool the reaction mixture first to 80 °C and then to 40 °C.
- Add absolute methanol to the mixture and cool further to 10 °C while stirring.
- Filter the resulting precipitate to collect the crude **N-Lauroyl-L-lysine**.
- Dry the crude product. Further purification can be achieved through recrystallization.

Determination of Melting Point

The melting point of **N-Lauroyl-L-lysine** can be determined using a standard capillary melting point apparatus.

- Finely powder a small amount of dry N-Lauroyl-L-lysine.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
- Reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and
 the temperature at which the entire sample becomes a clear liquid (the completion of
 melting). This range represents the melting point.



Determination of Octanol-Water Partition Coefficient (logP)

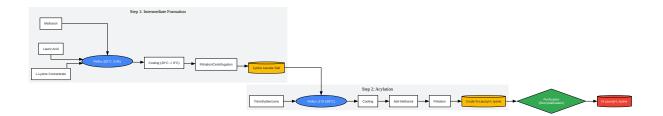
The shake-flask method is a classical approach to experimentally determine the logP value.

- Prepare a stock solution of N-Lauroyl-L-lysine in a suitable solvent.
- Prepare a biphasic system of n-octanol and water (or a suitable buffer like phosphatebuffered saline at pH 7.4) that have been pre-saturated with each other.
- Add a known amount of the N-Lauroyl-L-lysine stock solution to the octanol-water system
 in a separatory funnel.
- Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
- Allow the two phases to separate completely.
- Carefully collect samples from both the n-octanol and the aqueous layers.
- Determine the concentration of **N-Lauroyl-L-lysine** in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving **N-Lauroyl-L-lysine**.



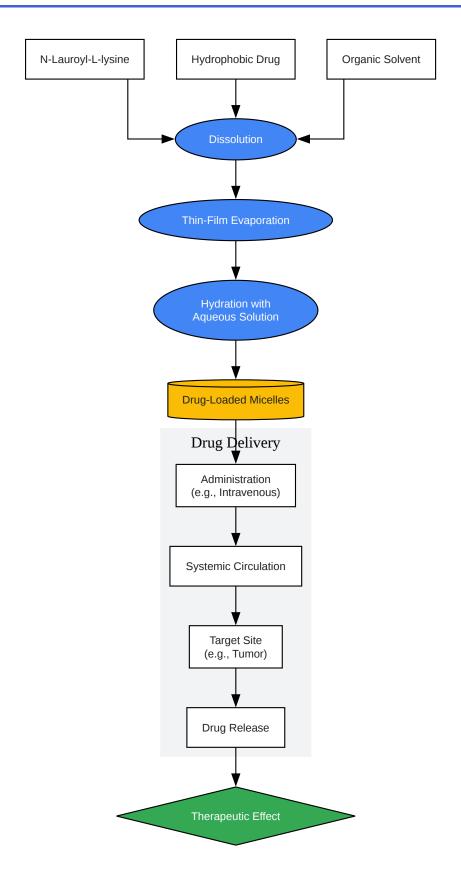


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Caption: Workflow for the synthesis of **N-Lauroyl-L-lysine**.

Caption: Self-assembly of N-Lauroyl-L-lysine into a micelle.





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Caption: Workflow for drug encapsulation and delivery using N-Lauroyl-L-lysine micelles.



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